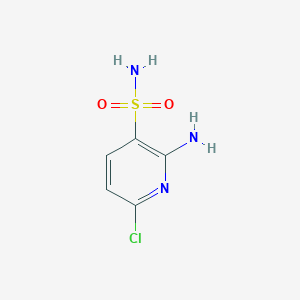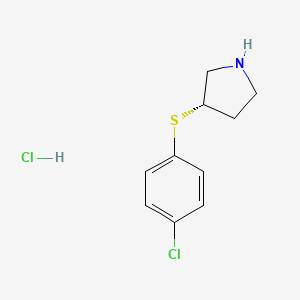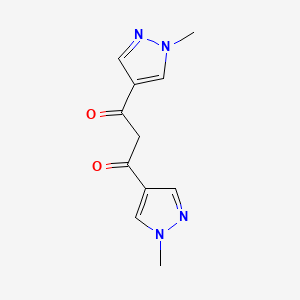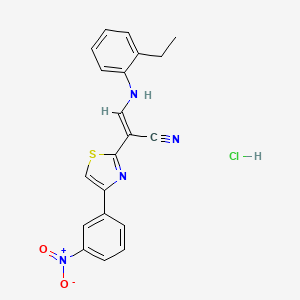
2-Amino-6-chloropyridine-3-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Amino-6-chloropyridine-3-sulfonamide is a chemical compound with the CAS Number: 2248413-45-6 . It has a molecular weight of 207.64 .
Molecular Structure Analysis
The InChI code for 2-Amino-6-chloropyridine-3-sulfonamide is 1S/C5H6ClN3O2S/c6-4-2-1-3 (5 (7)9-4)12 (8,10)11/h1-2H, (H2,7,9) (H2,8,10,11) . This indicates the presence of a pyridine ring with chlorine, amino, and sulfonamide substituents.Scientific Research Applications
Sulfonamides in Scientific Research
Antitumor and Antiglaucoma Applications
Sulfonamides have been extensively investigated for their potential in treating various conditions, including tumors and glaucoma. Research indicates a continued interest in developing novel sulfonamide derivatives with improved selectivity and efficacy for these applications. Patents and studies have specifically focused on sulfonamide carbonic anhydrase inhibitors (CAIs) targeting tumor-associated isoforms CA IX/XII for antitumor activity and antiglaucoma agents (Carta, Scozzafava, & Supuran, 2012).
Antibacterial and Antiviral Properties
The role of sulfonamides extends to antibacterial and antiviral therapies, where they act as synthetic bacteriostatic antibiotics. Despite being discovered over 100 years ago, sulfonamides continue to be pivotal in developing treatments for bacterial infections and conditions caused by viruses, showcasing their significant medicinal value (Gulcin & Taslimi, 2018).
Environmental Impacts and Human Health
The environmental presence of sulfonamides, primarily from agricultural activities, poses potential risks to human health by altering microbial populations. Studies suggest the need for effective management strategies to mitigate these risks, highlighting the global scope of the issue and the inefficiency of current administrative measures (Baran, Adamek, Ziemiańska, & Sobczak, 2011).
Antioxidant Defense and Cellular Regulation
Sulfonamides play a crucial role in antioxidant defense mechanisms and the regulation of cellular metabolism. Methionine residues in proteins, often targeted by sulfonamides, function as antioxidants, protecting other essential residues from oxidative damage. This mechanism emphasizes the importance of sulfonamides in maintaining cellular health and preventing oxidative stress-related damage (Levine, Moskovitz, & Stadtman, 2000).
Pharmaceutical Significance and Medicinal Chemistry
Sulfonamides, including 2-Amino-6-chloropyridine-3-sulfonamide, are significant in medicinal chemistry due to their structural diversity and range of biological activities. Their ability to act as bioisosteres for various functional groups makes them invaluable in drug development, with applications ranging from antimicrobial to antitumoral agents (Zhao et al., 2018).
Safety and Hazards
The safety data sheet for a related compound, Amino-6-chloropyridine, indicates that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area . In case of contact with skin or eyes, it is advised to wash with plenty of water and seek medical attention .
properties
IUPAC Name |
2-amino-6-chloropyridine-3-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6ClN3O2S/c6-4-2-1-3(5(7)9-4)12(8,10)11/h1-2H,(H2,7,9)(H2,8,10,11) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFAWLHYZJIEBHC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1S(=O)(=O)N)N)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6ClN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.64 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-6-chloropyridine-3-sulfonamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[(4-chloronaphthalen-1-yl)oxy]-N-(cyanomethyl)-N-phenylacetamide](/img/structure/B2654770.png)
![3-(2-methylpropyl)-1-[2-oxo-2-(piperidin-1-yl)ethyl]thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2654771.png)

![[1-[(3S,4S)-4-(Aminomethyl)oxolan-3-yl]triazol-4-yl]methanol;dihydrochloride](/img/structure/B2654774.png)

![Methyl 6-isopropyl-2-(4-methoxybenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2654778.png)

![N-[(4-fluorophenyl)methyl]-1,3-dimethylpyrazole-4-carboxamide](/img/structure/B2654781.png)
![5-(2-Anilinovinyl)-3-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]sulfanyl}-4-isothiazolecarbonitrile](/img/structure/B2654783.png)
![N-([2,2'-bifuran]-5-ylmethyl)-4-bromothiophene-2-carboxamide](/img/structure/B2654786.png)

![2-[1-(2,3-dimethylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-N-(3-fluorophenyl)acetamide](/img/structure/B2654789.png)